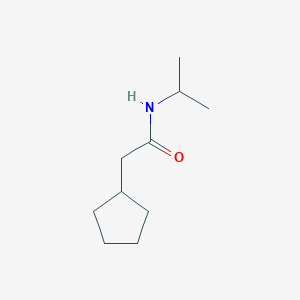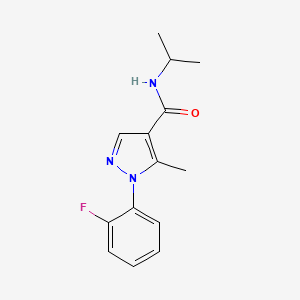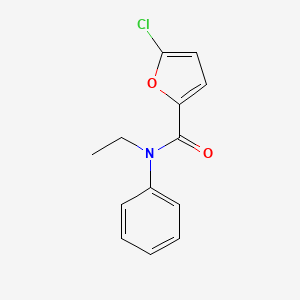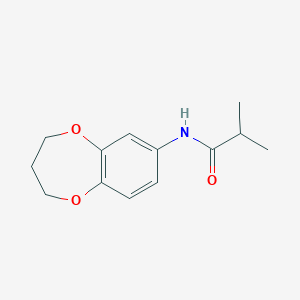
2-cyclopentyl-N-propan-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-propan-2-ylacetamide, also known as CPP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
2-cyclopentyl-N-propan-2-ylacetamide acts as a PAM of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the affinity of mGluR5 for glutamate, leading to enhanced signaling through the receptor. The downstream effects of mGluR5 activation include the regulation of intracellular calcium levels, protein synthesis, and synaptic plasticity.
Biochemical and Physiological Effects
2-cyclopentyl-N-propan-2-ylacetamide has been shown to have a variety of biochemical and physiological effects, including the enhancement of long-term potentiation (LTP) in the hippocampus, the potentiation of NMDA receptor-mediated currents, and the reduction of anxiety-like behavior in animal models. 2-cyclopentyl-N-propan-2-ylacetamide has also been shown to have potential as a treatment for drug addiction, as it can reduce drug-seeking behavior in animal models of cocaine and alcohol addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-cyclopentyl-N-propan-2-ylacetamide as a research tool is its specificity for mGluR5. This allows researchers to selectively modulate the activity of this receptor without affecting other glutamate receptors. However, one limitation of 2-cyclopentyl-N-propan-2-ylacetamide is its relatively short half-life, which requires frequent dosing in animal experiments.
Direcciones Futuras
2-cyclopentyl-N-propan-2-ylacetamide has shown promise as a potential therapeutic agent for a variety of neurological and psychiatric disorders. Future research directions could include the development of more potent and selective mGluR5 PAMs, the investigation of the long-term effects of 2-cyclopentyl-N-propan-2-ylacetamide treatment, and the exploration of its potential as a treatment for other disorders such as chronic pain and traumatic brain injury.
In conclusion, 2-cyclopentyl-N-propan-2-ylacetamide is a novel compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action as a PAM of mGluR5 has been extensively studied, and it has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, 2-cyclopentyl-N-propan-2-ylacetamide remains a valuable tool for investigating the role of mGluR5 in health and disease.
Métodos De Síntesis
The synthesis of 2-cyclopentyl-N-propan-2-ylacetamide involves a series of reactions starting from commercially available starting materials. The first step involves the reaction of cyclopentanone with propan-2-ylamine to form N-propan-2-ylcyclopentanecarboxamide. This intermediate is then reacted with bromoacetyl bromide to form 2-bromo-N-propan-2-ylcyclopentanecarboxamide. Finally, the reaction of 2-bromo-N-propan-2-ylcyclopentanecarboxamide with sodium acetate in acetic acid yields 2-cyclopentyl-N-propan-2-ylacetamide.
Aplicaciones Científicas De Investigación
2-cyclopentyl-N-propan-2-ylacetamide has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. 2-cyclopentyl-N-propan-2-ylacetamide acts as a PAM of mGluR5, which plays a crucial role in regulating synaptic plasticity and neuronal excitability. By modulating mGluR5 activity, 2-cyclopentyl-N-propan-2-ylacetamide can enhance the efficacy of glutamatergic neurotransmission, which is impaired in many neurological and psychiatric disorders.
Propiedades
IUPAC Name |
2-cyclopentyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8(2)11-10(12)7-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWNJVIFWBPVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-propan-2-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide](/img/structure/B7471861.png)


![N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471898.png)
![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)
![2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7471917.png)

![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471938.png)
![2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)
![(3S)-2-[2-(3-chloro-2,6-diethylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7471953.png)



![5-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7471971.png)